N-(4-ethoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide
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Description
N-(4-ethoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide is a useful research compound. Its molecular formula is C21H21N5O3S and its molecular weight is 423.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of a compound are typically proteins or enzymes in the body that the compound interacts with. Identifying these targets often involves biochemical assays or computational predictions .
Biochemical Pathways
These are the series of chemical reactions that are affected by the compound’s interaction with its target. They can be studied using techniques like metabolomics , which involves the large-scale study of small molecules, commonly known as metabolites, within cells, biofluids, tissues or organisms.
Pharmacokinetics
This involves the study of how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body . Techniques used here can include in vivo studies in animals, in vitro studies using cultured cells, and computational predictions.
Result of Action
This refers to the ultimate effects of the compound at the cellular and molecular level. Depending on the specific compound and its targets, this could involve changes in cell growth, cell death, signal transduction, or many other possible effects .
Action Environment
This refers to how various environmental factors can influence the action of the compound. Factors can include temperature, pH, presence of other compounds or drugs, and many others . These are typically studied using a combination of controlled in vitro experiments and observational studies in more complex biological systems.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(5-oxo-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c1-2-29-14-9-7-13(8-10-14)23-17(27)11-26-21(28)25-12-22-20-18(19(25)24-26)15-5-3-4-6-16(15)30-20/h7-10,12H,2-6,11H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBNPFBQRDRZMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C5=C(S4)CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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